molecular formula C21H18N2O3S3 B2880010 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide CAS No. 886960-94-7

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2880010
CAS RN: 886960-94-7
M. Wt: 442.57
InChI Key: NRPDBDIWYNYXEY-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H18N2O3S3 and its molecular weight is 442.57. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. The synthesis of new benzothiazole-based compounds has been explored for their potential to inhibit Mycobacterium tuberculosis . These compounds are compared with standard reference drugs, and some derivatives have demonstrated better inhibition potency . The molecular docking studies of these compounds against the target DprE1 enzyme are crucial in the search for potent inhibitors with enhanced anti-tubercular activity.

Antibacterial Agents

The structural framework of benzothiazoles has been utilized to design and synthesize compounds with potent antibacterial properties. These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity. Quantitative structure-activity relationship (QSAR) models help in understanding the activity contributions due to structural and substituent effects .

Anticancer Properties

Benzothiazole derivatives have been identified as potential anticancer agents, particularly as inhibitors of tyrosine kinase receptors (TKR). Overexpression of TKRs is associated with various cancers, including breast, ovarian, colon, and prostate cancer. Some quinazoline derivatives, which share a similar structural motif with benzothiazoles, have shown remarkable anticancer activity .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S3/c1-12-13(2)27-21(18(12)20-22-16-9-4-5-10-17(16)28-20)23-19(24)14-7-6-8-15(11-14)29(3,25)26/h4-11H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPDBDIWYNYXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide

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